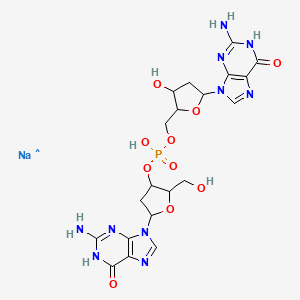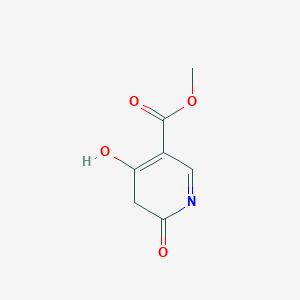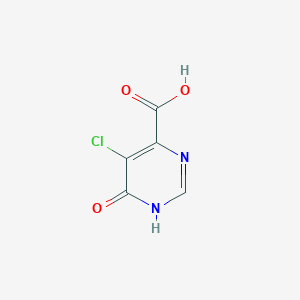![molecular formula C15H11N3O B1497210 8-Methyl-1H-pyrimido[4,5-a]carbazol-2(11H)-one](/img/structure/B1497210.png)
8-Methyl-1H-pyrimido[4,5-a]carbazol-2(11H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-1H-pyrimido[4,5-a]carbazol-2(11H)-one is a heterocyclic compound with the molecular formula C15H11N3O and a molecular weight of 249.27 g/mol. This compound features a complex structure with multiple aromatic rings, making it an interesting subject for chemical research and applications.
Preparation Methods
The synthesis of 8-Methyl-1H-pyrimido[4,5-a]carbazol-2(11H)-one typically involves multi-step reactions starting from simpler organic molecules. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation of pyrimido[1,2-a]benzimidazoles, which are structurally related, involves the use of carboxylic acid derivatives and other reagents . Industrial production methods may involve optimizing these synthetic routes for higher yields and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
8-Methyl-1H-pyrimido[4,5-a]carbazol-2(11H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or silver oxide, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, depending on the reagents and conditions used. Common reagents include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Methyl-1H-pyrimido[4,5-a]carbazol-2(11H)-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Compounds with similar structures have shown antiviral and anticancer properties, suggesting potential medical applications.
Industry: It can be used in the development of new materials with specific properties, such as optoelectronic devices.
Mechanism of Action
The mechanism of action of 8-Methyl-1H-pyrimido[4,5-a]carbazol-2(11H)-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, altering the activity of the target molecule. This interaction can trigger a cascade of biochemical events, leading to the observed effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
8-Methyl-1H-pyrimido[4,5-a]carbazol-2(11H)-one can be compared with other similar compounds, such as:
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar core structure and exhibit comparable biological activities.
Indole derivatives: Indole-based compounds also have aromatic ring systems and are known for their diverse biological activities.
Carbazole derivatives: These compounds are used in optoelectronic applications and have similar chemical properties.
The uniqueness of this compound lies in its specific arrangement of rings and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H11N3O |
|---|---|
Molecular Weight |
249.27 g/mol |
IUPAC Name |
8-methyl-1,3-dihydropyrimido[4,5-a]carbazol-2-one |
InChI |
InChI=1S/C15H11N3O/c1-8-2-5-12-11(6-8)10-4-3-9-7-16-15(19)18-13(9)14(10)17-12/h2-7H,1H3,(H2,16,18,19) |
InChI Key |
SRGIYHDAYZDXQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C3C=CC4=CNC(=O)NC4=C3N=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6,7,8-tetrahydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-4(3H)-Quinazolinone](/img/structure/B1497131.png)
![Benzoic acid, 5-[[4-(acetylamino)phenyl]azo]-2-hydroxy-, monosodium salt](/img/structure/B1497134.png)
![8-oxo-2-[(2-quinolin-8-ylhydrazinyl)methylidene]quinoline-5-sulfonic Acid](/img/structure/B1497137.png)
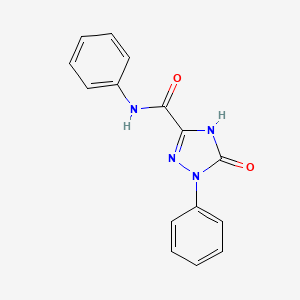

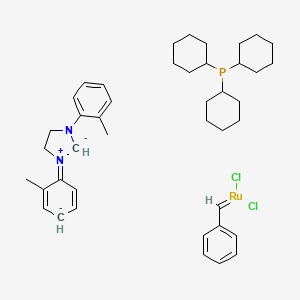
![Azanium;bis[[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1497145.png)
![2-(5-Chloro-2-fluorophenyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B1497148.png)
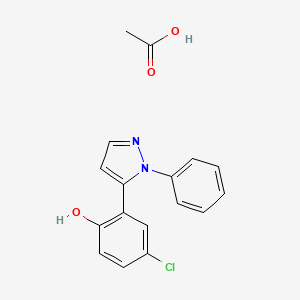
![Ethyl 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-2-carboxylate](/img/structure/B1497152.png)
![2-Methyl-6-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B1497154.png)
